molecular formula C14H17BrN6O2 B2621868 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379971-44-3

5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2621868
CAS No.: 2379971-44-3
M. Wt: 381.234
InChI Key: YANWKQVTOHOTPS-UHFFFAOYSA-N
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Description

5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring linked to a piperidine moiety via a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactionsThe final step involves the formation of the triazole ring via a cycloaddition reaction, often using copper(I) catalysis under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its combination of a brominated pyrimidine ring, a triazole ring, and a piperidine moiety. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN6O2/c1-20-8-12(18-19-20)13(22)21-4-2-10(3-5-21)9-23-14-16-6-11(15)7-17-14/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANWKQVTOHOTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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